4-[(1-Imidazolyl)methyl]phenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Imidazolyl)methyl]phenylboronic Acid (CAS# 1228183-01-4) is a useful research chemical and a pharmaceutical intermediate used in the preparation of quinoline derivatives with antituberculosis activity . It is a versatile chemical compound used in scientific research.
Molecular Structure Analysis
The molecular formula of 4-[(1-Imidazolyl)methyl]phenylboronic Acid is C10H11BN2O2 . The molecular weight is 202.02 . The compound is canonicalized and has a complexity of 196 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.02 and a molecular formula of C10H11BN2O2 . It is stored in an inert atmosphere at 2-8°C . The compound has a topological polar surface area of 58.3 .Aplicaciones Científicas De Investigación
- Targeted Therapies : Boronic acids, including 4-[(1-Imidazolyl)methyl]phenylboronic Acid, are essential in designing proteasome inhibitors for cancer treatment. These inhibitors selectively target proteasomes within cancer cells, disrupting protein degradation and leading to cell death .
- Antibacterial Agents : Research explores boronic acids as potential antibacterial agents due to their interactions with bacterial enzymes .
- Suzuki–Miyaura Coupling : Boronic acids participate in Suzuki–Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules. This reaction is widely used in pharmaceutical and agrochemical synthesis .
- Functional Materials : Boronic acids contribute to the development of functional materials, such as sensors, polymers, and supramolecular assemblies .
- Nanoparticles : Researchers explore boronic acid-functionalized nanoparticles for targeted drug delivery and imaging applications .
- Sensors and Detection : Boronic acids can bind to specific analytes (e.g., glucose) through reversible covalent interactions. This property is harnessed in biosensors and diagnostic assays .
- Metal Complexes : Boronic acids form stable complexes with transition metals. These complexes have applications in catalysis and materials science .
- Dyes and Luminescent Materials : Boronic acid derivatives exhibit interesting photophysical properties. Researchers investigate their use in dyes for solar cells and other optical applications .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Nanotechnology
Analytical Chemistry
Coordination Chemistry
Photophysics and Optoelectronics
Safety and Hazards
Direcciones Futuras
As a versatile chemical compound used in scientific research, 4-[(1-Imidazolyl)methyl]phenylboronic Acid has potential applications in the development of new pharmaceuticals and other chemical products. Its role in the synthesis of quinoline derivatives with antituberculosis activity suggests it could be further explored in the field of antimicrobial drug development.
Mecanismo De Acción
Target of Action
The primary target of 4-[(1-Imidazolyl)methyl]phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Action Environment
The action of 4-[(1-Imidazolyl)methyl]phenylboronic Acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8,14-15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPRITIOYMANHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2C=CN=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Imidazolyl)methyl]phenylboronic Acid | |
CAS RN |
1228183-01-4 |
Source
|
Record name | {4-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.